3-(4-fluorophenyl)-7,8-dimethoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-fluorophenyl)-7,8-dimethoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and rings, including a pyrazoloquinoline core, a fluorophenyl group, and two methoxy groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazoloquinoline core, a fluorophenyl group, and two methoxy groups . The exact structure would need to be confirmed using techniques such as NMR or X-ray crystallography .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the fluorine atom could increase its lipophilicity, while the methoxy groups could influence its solubility .
Scientific Research Applications
Quinoline Derivatives in Medicinal Chemistry
Quinoline derivatives are known for their broad spectrum of biological activities, particularly in medicinal chemistry. These compounds have been explored for various therapeutic applications, including their role in anticancer, antibacterial, antiviral, and anti-inflammatory treatments. The versatility of quinoline scaffolding allows for the development of novel bioactive molecules, showcasing their importance in drug discovery and development. Their ability to modulate specific genes and proteins involved in disease progression highlights their potential as targeted therapeutic agents (Moorthy et al., 2023).
Optoelectronic Materials
Research has also explored the synthesis and application of quinoline derivatives for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials, demonstrating the chemical diversity and applicability of quinoline derivatives beyond pharmaceutical uses (Lipunova et al., 2018).
Corrosion Inhibition
Quinoline derivatives have shown effectiveness as anticorrosive materials. Their high electron density and ability to form stable chelating complexes with surface metallic atoms through coordination bonding make them suitable for protecting metals against corrosion. This application is critical in industries where metal preservation is essential for maintaining the integrity and longevity of structures and machinery (Verma et al., 2020).
Photocatalytic Degradation
Quinoline derivatives have been involved in studies focusing on the photocatalytic degradation of pollutants in water. Understanding the intermediate products and pathways of such degradations is vital for assessing the potential environmental impact and efficiency of photocatalytic processes in water treatment applications. The complexity of photocatalytic degradations illustrates the potential of quinoline derivatives in environmental remediation efforts (Pichat, 1997).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used . Without specific information, it’s important to handle this compound with care, using appropriate personal protective equipment and following good laboratory practices.
Future Directions
properties
IUPAC Name |
3-(4-fluorophenyl)-7,8-dimethoxy-1-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O2/c1-29-21-12-18-20(13-22(21)30-2)26-14-19-23(15-8-10-16(25)11-9-15)27-28(24(18)19)17-6-4-3-5-7-17/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCPSMHOIDUFBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.